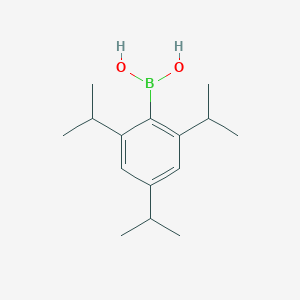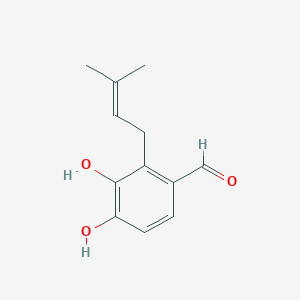
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde, also known as DMBA, is a natural compound found in various plants. It is a member of the class of compounds known as phenylpropanoids. DMBA has been studied for its potential applications in various scientific fields, including medicine, agriculture, and biotechnology. In
Scientific Research Applications
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been studied for its potential applications in various scientific fields, including medicine, agriculture, and biotechnology. In medicine, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a natural preservative in food and cosmetics. In agriculture, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been shown to have insecticidal and antifungal properties. It has also been studied for its potential use as a plant growth regulator. In biotechnology, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been studied for its potential use in the synthesis of various chemicals and materials.
Mechanism Of Action
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde exerts its effects through various mechanisms, including scavenging of reactive oxygen species, inhibition of inflammatory pathways, and modulation of cell signaling pathways. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to induce apoptosis in cancer cells, which may make it a potential therapeutic agent for cancer.
Advantages And Limitations For Lab Experiments
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde has several advantages for lab experiments, including its natural origin, low toxicity, and versatility in various scientific fields. However, its low solubility in water and limited availability may be limitations for some experiments.
Future Directions
There are several future directions for research on 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde. One potential direction is the development of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde-based therapeutics for various diseases, including cancer and neurodegenerative diseases. Another potential direction is the use of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde as a natural preservative in food and cosmetics. Additionally, further research is needed to understand the mechanisms of action of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde and its potential applications in agriculture and biotechnology.
In conclusion, 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde is a natural compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde in various scientific fields.
Synthesis Methods
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method of synthesis involves the use of vanillin and isoeugenol as starting materials. The reaction is catalyzed by an enzyme called vanillin synthase, which converts the starting materials into 3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde.
properties
CAS RN |
157027-24-2 |
|---|---|
Product Name |
3,4-Dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde |
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3,4-dihydroxy-2-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C12H14O3/c1-8(2)3-5-10-9(7-13)4-6-11(14)12(10)15/h3-4,6-7,14-15H,5H2,1-2H3 |
InChI Key |
ZKLYMLFAUVXDNW-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC(=C1O)O)C=O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)O)C=O)C |
synonyms |
Benzaldehyde, 3,4-dihydroxy-2-(3-methyl-2-butenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



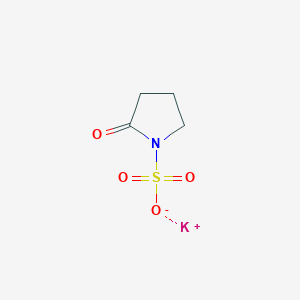

![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)

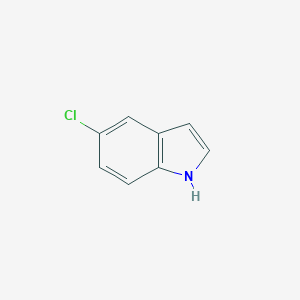
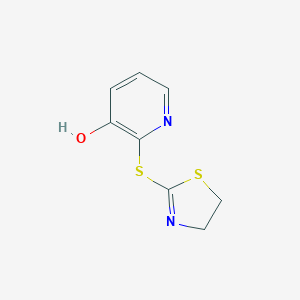
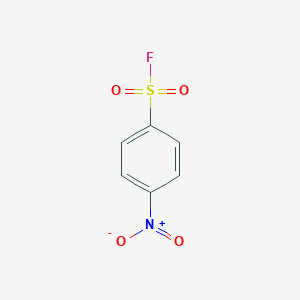
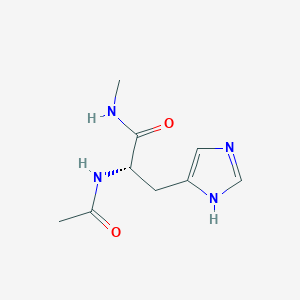
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)
![[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B142127.png)


